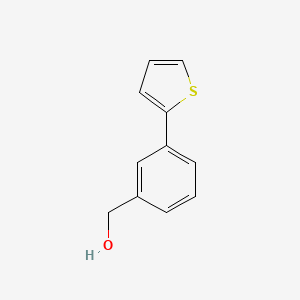

(3-Thien-2-ylphenyl)methanol

Description

Significance of Aryl-Heteroaryl Methanol (B129727) Scaffolds in Organic Synthesis

Aryl-heteroaryl methanol scaffolds are recognized as crucial intermediates and structural motifs, particularly in the field of medicinal chemistry. nih.gov Their importance stems from their utility as versatile building blocks in the synthesis of more complex, biologically active molecules. The catalytic enantioselective synthesis of diarylmethanols, including aryl-heteroaryl variants, is a significant focus of study, aiming to produce these compounds with high purity for further use. nih.gov

The development of methods for the asymmetric synthesis of these scaffolds is critical, as the specific stereochemistry of the methanol group can be pivotal for biological activity. nih.gov Researchers have developed one-pot catalytic asymmetric syntheses starting from readily available materials like aryl bromides to create enantioenriched diaryl-, aryl heteroaryl-, and diheteroarylmethanols. nih.gov Furthermore, the aryl-heteroaryl urea (B33335) (AHU) scaffold has been explored for identifying small-molecule inhibitors of biological targets like the insulin-like growth factor receptor (IGF-1R), demonstrating the adaptability of these core structures in drug discovery programs. nih.gov The ability to modify both the aryl and heteroaryl components allows for fine-tuning of a molecule's properties, making these scaffolds essential in the construction of compound libraries for screening and lead optimization. nih.gov

Overview of Benzyl (B1604629) Alcohol and Thiophene (B33073) Derivatives in Advanced Materials and Medicinal Chemistry

The structural components of (3-Thien-2-ylphenyl)methanol, namely benzyl alcohol and thiophene, each contribute a rich history of application in diverse scientific fields.

Benzyl Alcohol Derivatives: Benzyl alcohol is an aromatic alcohol used extensively as a solvent for a variety of materials including inks, paints, and lacquers. wikipedia.org It serves as a precursor in the synthesis of esters and ethers used in fragrance and flavor industries. wikipedia.orgatamanchemicals.com In the realm of healthcare, it functions as a bacteriostatic preservative in intravenous medications and cosmetics. wikipedia.orgatamanchemicals.com Derivatives of benzyl alcohol have been investigated for a range of therapeutic applications. ontosight.ai The (photo)electrochemical oxidation of benzyl alcohol and its derivatives is also an important model system in industrial processes and for understanding electrocatalytic biomass conversion. rsc.org

Thiophene Derivatives: The thiophene ring is a prominent heterocycle in medicinal chemistry, forming the core of numerous pharmacologically active compounds. eprajournals.comresearchgate.net Thiophene derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govcognizancejournal.comresearchgate.net Beyond medicine, thiophene-based materials are integral to the field of advanced materials, particularly in organic electronics. researchgate.netnumberanalytics.com Their semiconducting properties are exploited in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.netnih.govontosight.ai

| Core Moiety | Field | Specific Applications | Reference |

|---|---|---|---|

| Benzyl Alcohol | Industrial Chemistry | Solvent for inks, paints, lacquers; Precursor for esters and ethers | wikipedia.orgatamanchemicals.comvynova-group.com |

| Benzyl Alcohol | Pharmaceuticals | Bacteriostatic preservative; Active ingredient for head lice treatment | wikipedia.org |

| Thiophene | Medicinal Chemistry | Scaffolds for drugs (anti-inflammatory, antimicrobial, anticancer) | eprajournals.comnih.govcognizancejournal.com |

| Thiophene | Advanced Materials | Organic electronics (OLEDs, OFETs), conductive polymers, sensors | researchgate.netnih.govnumberanalytics.comontosight.ai |

Research Landscape of this compound and Related Structural Motifs

This compound is a specific isomer within the thienylphenylmethanol family, characterized by the attachment of the thienyl group at the 3-position of the phenyl ring. It is cataloged as a research chemical compound. biomall.in Detailed information regarding its physical and chemical properties has been compiled in public chemical databases. nih.gov

A notable research finding indicates that this compound can induce a specific conformation in the HIV Trans-Activation Response (TAR) RNA, a structure crucial for viral replication. chemicalbook.com This suggests its potential utility as a tool compound for screening and identifying drug-like fragments that could target this vital RNA structure in infectious disease research. chemicalbook.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C11H10OS | nih.govchemicalbook.comfinetechnology-ind.com |

| Molecular Weight | 190.26 g/mol | nih.govchemicalbook.comfinetechnology-ind.com |

| CAS Number | 103669-00-7 | nih.govchemicalbook.com |

| Melting Point | 46 °C | chemicalbook.com |

| Boiling Point (Predicted) | 333.0±22.0 °C | chemicalbook.com |

| Density (Predicted) | 1.204±0.06 g/cm³ | chemicalbook.com |

| IUPAC Name | (3-thiophen-2-ylphenyl)methanol | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-thiophen-2-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10OS/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-7,12H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATFADRDDGOLJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=CS2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428755 | |

| Record name | (3-Thien-2-ylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103669-00-7 | |

| Record name | (3-Thien-2-ylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Thien 2 Ylphenyl Methanol and Its Precursors

Strategies for Carbon-Carbon Bond Formation in Aryl-Thiophene Systems

The creation of the aryl-thiophene linkage is a critical step in the synthesis of (3-Thien-2-ylphenyl)methanol. Palladium-catalyzed cross-coupling reactions are the most prevalent and efficient methods for this transformation, offering high yields and good functional group tolerance.

Palladium catalysts are instrumental in modern organic synthesis for their ability to facilitate the formation of carbon-carbon bonds between different organic moieties. The Suzuki-Miyaura, Kumada, and Negishi couplings are prominent examples of such reactions that are applicable to the synthesis of the (3-thien-2-yl)phenyl scaffold.

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C(sp²)–C(sp²) bonds. nih.gov This reaction typically involves the coupling of an organoboron compound (boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of the precursor 3-(thiophen-2-yl)benzaldehyde, two main Suzuki-Miyaura coupling strategies can be employed, differing in the starting materials.

One approach involves the reaction of 2-bromothiophene with 3-formylphenylboronic acid. In a typical procedure, these reactants are combined in a suitable solvent system, such as a mixture of N,N-dimethylformamide and water, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling, resulting in the formation of 3-(thiophen-2-yl)benzaldehyde. chemicalbook.com A study reported a yield of 89% for this specific transformation. chemicalbook.com

Alternatively, the coupling can be performed between thiophene-2-boronic acid and 3-bromobenzaldehyde. researchgate.net The choice between these two routes may depend on the commercial availability and cost of the starting materials. The reactivity of aryl halides in Suzuki-Miyaura couplings generally follows the trend I > Br > Cl, which can influence the choice of the halide component.

The efficiency of Suzuki-Miyaura couplings involving thienylboronic acids can be influenced by several factors, including the choice of catalyst, base, and solvent. ntnu.no For instance, XPhos precatalysts have been shown to be effective for such couplings. ntnu.no The solubility of the boronic acid and the aryl halide is also a critical parameter for a successful reaction. ntnu.no

| Thiophene (B33073) Reactant | Phenyl Reactant | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Bromothiophene | 3-Formylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 89 | chemicalbook.com |

| Thiophene-2-boronic acid | 3-Bromobenzaldehyde | Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane/H₂O | Not specified | ntnu.no |

While the Suzuki-Miyaura coupling is highly prevalent, other palladium- or nickel-catalyzed cross-coupling reactions such as the Kumada and Negishi couplings can also be utilized for the synthesis of the thienyl-phenyl scaffold.

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide and was the first transition metal-catalyzed cross-coupling reaction to be developed. organic-chemistry.org This method offers the advantage of utilizing readily available Grignard reagents. organic-chemistry.org For the synthesis of a thienyl-phenyl system, this could involve the reaction of a thienyl Grignard reagent (e.g., 2-thienylmagnesium bromide) with a bromo- or chlorobenzaldehyde, or a phenyl Grignard reagent with a bromothiophene derivative, in the presence of a nickel or palladium catalyst. organic-chemistry.orgrhhz.net Nickel catalysts are often employed due to their lower cost. rhhz.net

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org In the context of synthesizing the (3-thien-2-yl)phenyl scaffold, a thienylzinc halide could be coupled with a bromobenzaldehyde derivative. While highly effective, the air and water sensitivity of the required organozinc reagents can be a drawback for industrial applications compared to the more stable boronic acids used in Suzuki couplings. wikipedia.org

| Reaction | Organometallic Reagent | Organic Halide | Catalyst | Key Features | Reference |

|---|---|---|---|---|---|

| Kumada Coupling | Grignard Reagent (R-MgX) | Aryl/Vinyl Halide | Ni or Pd | Utilizes readily available Grignard reagents; cost-effective with Ni catalysts. | organic-chemistry.orgrhhz.net |

| Negishi Coupling | Organozinc Reagent (R-ZnX) | Aryl/Vinyl/Alkyl Halide | Ni or Pd | High functional group tolerance; couples various carbon hybridizations. | wikipedia.orgorganic-chemistry.org |

Grignard Reaction Pathways for Alcohol Formation

Once the precursor, 3-(thiophen-2-yl)benzaldehyde, is synthesized, the final step is the reduction of the aldehyde group to a primary alcohol to yield this compound. However, the Grignard reaction offers a direct route to the target alcohol from a suitable carbonyl compound and an organomagnesium reagent.

The Grignard reaction is a fundamental method for forming carbon-carbon bonds and synthesizing alcohols. tsijournals.com It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbon of a carbonyl group. tsijournals.com To synthesize this compound, one could envision a Grignard reaction between a thienyl Grignard reagent and a benzaldehyde derivative, or a phenyl Grignard reagent and a thiophenecarboxaldehyde.

A plausible route would be the reaction of 2-thienylmagnesium bromide with 3-formylbenzaldehyde. The Grignard reagent, acting as a nucleophile, would attack the carbonyl carbon of the aldehyde. Subsequent acidic workup would protonate the resulting alkoxide to yield this compound. Another possibility is the reaction of 3-bromophenylmagnesium bromide with thiophene-2-carboxaldehyde.

The success of a Grignard reaction is highly dependent on anhydrous conditions, as Grignard reagents are strong bases and will react with protic solvents like water. cerritos.edu Ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are commonly used as they solvate and stabilize the Grignard reagent. cerritos.edu

The choice of solvent can significantly impact the formation and reactivity of Grignard reagents. While diethyl ether and THF are standard, other solvents like 2-methyltetrahydrofuran (2-MeTHF), which can be derived from renewable resources, have been evaluated and found to be effective, sometimes superior, alternatives. researchgate.net Mixed solvent systems, such as THF and toluene, have also been investigated. semanticscholar.org The use of cyclopentyl methyl ether (CPME) has been systematically studied and found to be a suitable solvent for many Grignard reactions. d-nb.info

The initiation of Grignard reagent formation can sometimes be sluggish due to a passivating oxide layer on the magnesium metal. researchgate.net Various activators can be used to overcome this. A common method is the addition of a small crystal of iodine, which can be observed to disappear as the reaction initiates. researchgate.netyoutube.com Other activators include 1,2-dibromoethane and diisobutylaluminum hydride (DIBALH). d-nb.inforesearchgate.net Mechanical activation, such as sonication, can also be employed to clean the magnesium surface. researchgate.net The addition of dry lithium chloride has been reported to improve the rate of Grignard formation. echemi.com

| Category | Examples | Purpose/Notes | Reference |

|---|---|---|---|

| Solvents | Diethyl ether | Standard solvent, stabilizes the Grignard reagent. | cerritos.edu |

| Tetrahydrofuran (THF) | Standard solvent, higher boiling point than diethyl ether. | cerritos.edu | |

| 2-Methyltetrahydrofuran (2-MeTHF) | A greener alternative to THF. | researchgate.net | |

| Cyclopentyl methyl ether (CPME) | A stable and effective solvent for Grignard reactions. | d-nb.info | |

| Activators | Iodine (I₂) | Commonly used, visual indication of reaction initiation. | researchgate.netyoutube.com |

| 1,2-Dibromoethane | Forms ethene and magnesium bromide, cleaning the magnesium surface. | researchgate.net | |

| Diisobutylaluminum hydride (DIBALH) | Can facilitate Grignard formation. | d-nb.info |

Introduction of the Hydroxymethyl Moiety

The introduction of the hydroxymethyl group is a critical step in the synthesis of this compound. This can be achieved through the reduction of a corresponding carbonyl precursor or by direct functionalization of the biaryl scaffold.

A common and effective strategy for synthesizing this compound is the reduction of a carbonyl group at the benzylic position of a 3-(thiophen-2-yl)phenyl precursor. The two primary carbonyl precursors for this approach are 3-(thiophen-2-yl)benzaldehyde and 3-(thiophen-2-yl)benzoic acid.

The reduction of aldehydes to primary alcohols is a well-established transformation in organic synthesis. For the conversion of 3-(thiophen-2-yl)benzaldehyde to this compound, sodium borohydride (NaBH4) is a mild and selective reducing agent that is frequently employed. The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at room temperature.

Alternatively, 3-(thiophen-2-yl)benzoic acid can serve as the precursor. The reduction of a carboxylic acid to a primary alcohol requires a more potent reducing agent than what is needed for an aldehyde. Lithium aluminum hydride (LiAlH4) is commonly used for this transformation. The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF), followed by an aqueous workup to yield the desired alcohol. A patent for the preparation of a similar biphenyl methanol derivative, 2-methyl-3-biphenylmethanol, describes the reduction of 3-phenyl-2-methylbenzoic acid using lithium aluminum hydride in THF, resulting in a high yield of the corresponding alcohol google.com.

Table 1: Reductive Methods for Carbonyl Precursors

| Precursor | Reducing Agent | Solvent | Typical Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 3-(Thiophen-2-yl)benzaldehyde | Sodium Borohydride (NaBH4) | Methanol/Ethanol | Room Temperature | This compound | High |

| 3-(Thiophen-2-yl)benzoic acid | Lithium Aluminum Hydride (LiAlH4) | Tetrahydrofuran (THF) | 0 °C to Room Temperature | This compound | ~95% google.com |

Direct functionalization strategies aim to introduce the hydroxymethyl group onto a pre-formed 3-(thiophen-2-yl)phenyl scaffold. One plausible method involves a Grignard reaction. Starting from 2-(3-bromophenyl)thiophene, a Grignard reagent can be prepared by reacting it with magnesium metal in an ethereal solvent. This organometallic intermediate can then react with a suitable electrophile, such as formaldehyde, to introduce the hydroxymethyl group. This approach provides a direct route to the target molecule from a halogenated precursor.

Another potential direct functionalization could involve the lithiation of the 3-(thiophen-2-yl)phenyl system followed by quenching with an appropriate electrophile. However, regioselectivity can be a challenge in such reactions.

Multi-Step Synthesis Sequences Utilizing Key Intermediates

The synthesis of this compound often relies on multi-step sequences that first construct the central biaryl core, followed by the introduction of the hydroxymethyl functionality. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming the carbon-carbon bond between the phenyl and thiophene rings.

A common synthetic route involves the Suzuki-Miyaura coupling of a substituted phenyl boronic acid with a halogenated thiophene, or vice versa. For instance, 3-formylphenylboronic acid can be coupled with 2-bromothiophene in the presence of a palladium catalyst and a base to yield 3-(thiophen-2-yl)benzaldehyde. This aldehyde can then be reduced to the target alcohol as described in section 2.2.1. Studies on the synthesis of arylthiophene-2-carbaldehydes have demonstrated the effectiveness of this approach, with yields for the coupling step being moderate to excellent depending on the specific substrates and reaction conditions mdpi.comnih.govresearchgate.net.

Another variation of this multi-step synthesis involves the coupling of 2-thienylboronic acid with a 3-halobenzyl alcohol derivative. For example, 3-bromobenzyl alcohol can be coupled with 2-thienylboronic acid. However, the free hydroxyl group may need to be protected during the coupling reaction to avoid side reactions.

A Grignard reaction can also be employed to construct the biaryl framework. The reaction between 2-thienylmagnesium bromide and 3-bromobenzaldehyde would be a direct approach to form the carbon-carbon bond and introduce the carbonyl group in a single step, which can then be reduced.

Table 2: Multi-Step Synthesis Sequences via Suzuki-Miyaura Coupling

| Phenyl Reactant | Thiophene Reactant | Catalyst System (Catalyst/Base) | Solvent | Product of Coupling | Subsequent Step | Final Product |

|---|---|---|---|---|---|---|

| 3-Formylphenylboronic acid | 2-Bromothiophene | Pd(PPh3)4 / K3PO4 | Toluene/Water | 3-(Thiophen-2-yl)benzaldehyde | Reduction (e.g., NaBH4) | This compound |

| 3-Bromobenzyl alcohol (protected) | 2-Thienylboronic acid | Pd(OAc)2/SPhos / K3PO4 | Dioxane/Water | Protected this compound | Deprotection | This compound |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. The key reaction in many synthetic routes is the Suzuki-Miyaura cross-coupling. The efficiency of this reaction is highly dependent on several factors, including the choice of palladium catalyst, ligand, base, and solvent system.

For the coupling of thiophene derivatives, electron-rich and bulky phosphine ligands, such as SPhos, have been shown to be effective in improving reaction yields and rates Current time information in CA.. The choice of base is also critical, with inorganic bases like potassium phosphate (K3PO4) and potassium carbonate (K2CO3) being commonly used. The solvent system often consists of a mixture of an organic solvent (e.g., toluene, dioxane) and water to facilitate the dissolution of both the organic and inorganic reagents.

A study on the synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives optimized the Suzuki coupling conditions and found that using Pd(PPh3)4 as the catalyst with K3PO4 as the base in a 1,4-dioxane/water mixture at 90°C for 12 hours gave good to excellent yields nih.gov. Similarly, research on the synthesis of 4-arylthiophene-2-carbaldehydes showed that the choice of solvent significantly impacts the yield, with a toluene/water mixture providing good results mdpi.com.

The reduction step of the carbonyl precursor is generally high-yielding. However, careful control of the reaction conditions, such as temperature and the rate of addition of the reducing agent, is important to minimize side reactions, especially when using highly reactive reagents like LiAlH4.

Table 3: Optimization Parameters for Suzuki-Miyaura Coupling in Aryl-Thiophene Synthesis

| Parameter | Variation | Effect on Yield/Reaction Rate | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh3)4, Pd(OAc)2 | Choice of catalyst and ligand is crucial for efficiency. | nih.gov |

| Ligand | PPh3, SPhos | Bulky, electron-rich ligands can improve yields. | Current time information in CA. |

| Base | K3PO4, K2CO3, Cs2CO3 | The nature and stoichiometry of the base affect the reaction outcome. | nih.gov |

| Solvent | Toluene/Water, Dioxane/Water | A biphasic solvent system is often optimal. | mdpi.com |

| Temperature | Room Temperature to 100°C | Higher temperatures can increase reaction rates but may lead to decomposition. | nih.gov |

| Reaction Time | 4-24 hours | Varies depending on the reactivity of the substrates and catalyst system. | nih.gov |

Derivatization and Functionalization of 3 Thien 2 Ylphenyl Methanol

Chemical Transformations of the Hydroxyl Group

The benzylic hydroxyl group is a versatile functional handle that can be readily converted into other functionalities through oxidation, substitution, or condensation reactions. Its reactivity is enhanced by its benzylic position, which stabilizes charged or radical intermediates. chemistrysteps.com

Oxidation Reactions to Carbonyls

The primary alcohol moiety of (3-Thien-2-ylphenyl)methanol can be oxidized to form the corresponding aldehyde, (3-thien-2-yl)benzaldehyde. Careful selection of the oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid. A variety of reagents are commonly employed for the selective oxidation of benzylic alcohols to aldehydes.

Mild oxidizing agents are generally preferred for this transformation. Reagents such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and pyridinium dichromate (PDC) are effective for this purpose. More modern methods, including the Swern oxidation (using oxalyl chloride or trifluoroacetic anhydride (B1165640) with DMSO) and the Dess-Martin periodinane (DMP) oxidation, also provide high yields of the aldehyde under mild conditions. In a study on thiazol-2-ylmethanols, which are structurally similar, oxidation to the corresponding ketone was successfully achieved under mild conditions, highlighting the feasibility of such transformations in related heterocyclic systems. researchgate.net

Table 1: Common Reagents for Oxidation of Benzylic Alcohols This table is representative of common methods and does not display results of experiments performed on this compound specifically.

| Reagent/System | Product | Conditions | Notes |

| Manganese Dioxide (MnO₂) | Aldehyde | Stirring in a non-polar solvent (e.g., CH₂Cl₂, CHCl₃) | Highly selective for benzylic and allylic alcohols. |

| Pyridinium Chlorochromate (PCC) | Aldehyde | Anhydrous CH₂Cl₂ | Mild and selective, but chromium-based. |

| Swern Oxidation | Aldehyde | (COCl)₂, DMSO, Et₃N, low temperature (-78 °C) | High-yielding, avoids heavy metals. |

| Dess-Martin Periodinane (DMP) | Aldehyde | CH₂Cl₂ at room temperature | Mild, neutral conditions, and short reaction times. |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Basic, aqueous conditions, heat | Strong oxidizing agent that will cleave the benzylic C-H bond to form a carboxylate. chemistrysteps.com |

Substitution Reactions for Halogenated Derivatives

The hydroxyl group of this compound can be substituted by halogens (F, Cl, Br, I) to yield halogenated derivatives like 2-(3-(chloromethyl)phenyl)thiophene. This transformation typically proceeds via an Sₙ2 or Sₙ1 mechanism. For primary benzylic alcohols, an Sₙ2 pathway is common. The hydroxyl group is a poor leaving group, so it must first be converted into a better one, such as a tosylate, mesylate, or a protonated oxonium ion.

Direct conversion can be achieved using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. chemistrysteps.com Alternatively, a two-step sequence involving the formation of a sulfonate ester (mesylate or tosylate) followed by nucleophilic displacement with a halide ion is a reliable method. A modern, one-pot procedure for the conversion of alcohols to alkyl bromides and iodides employs methanesulfonyl chloride (MsCl) and a Grignard reagent (e.g., MeMgBr or MeMgI) as the halide source. acs.org This method proceeds with inversion of configuration, consistent with an Sₙ2 mechanism, and is compatible with a range of functional groups. acs.org

Table 2: Representative Halogenation Methods for Benzylic Alcohols This table is representative of common methods and does not display results of experiments performed on this compound specifically.

| Target Derivative | Reagents | Mechanism | Notes |

| (3-Thien-2-ylphenyl)methyl chloride | Thionyl Chloride (SOCl₂) or HCl | Sₙ1/Sₙ2 | Direct conversion. SOCl₂ offers good control. organic-chemistry.org |

| (3-Thien-2-ylphenyl)methyl bromide | Phosphorus Tribromide (PBr₃) | Sₙ2 | Standard reagent for converting primary and secondary alcohols to bromides. |

| (3-Thien-2-ylphenyl)methyl iodide | H₃PO₃ / I₂ | Sₙ1/Sₙ2 | In situ generation of HI can convert aryl carbinols to the corresponding halides. researchgate.net |

| (3-Thien-2-ylphenyl)methyl bromide | 1. MsCl, Et₃N 2. MeMgBr | Sₙ2 | A mild, one-pot reaction with high yields reported for various alcohols. acs.org |

Ether and Ester Formation

Etherification: Ethers can be synthesized from this compound via several routes. The classical Williamson ether synthesis involves deprotonating the alcohol with a strong base (e.g., NaH) to form an alkoxide, which then displaces a halide from an alkyl halide. Alternatively, acid-catalyzed dehydration of two alcohol molecules can form a symmetrical ether, though this is less controlled. For synthesizing methyl or ethyl ethers, a chemoselective method for benzylic alcohols uses 2,4,6-trichloro-1,3,5-triazine (TCT) with DMSO in methanol (B129727) or ethanol, which proceeds via a carbocation intermediate and leaves other alcohol types untouched. organic-chemistry.org

Esterification: The most common method for preparing esters from alcohols is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis (typically H₂SO₄ or TsOH). masterorganicchemistry.comquora.com The reaction is an equilibrium, so it is often driven to completion by using an excess of the alcohol or by removing water as it forms. chemguide.co.uk A more reactive approach involves treating the alcohol with an acyl chloride or an acid anhydride in the presence of a base like pyridine (B92270). chemguide.co.uk This method is generally faster and not reversible. A direct esterification catalyzed by tetrabutylammonium (B224687) iodide (TBAI) has also been reported for benzyl (B1604629) alcohols. rsc.org

Modifications of the Phenyl Ring System

The phenyl ring in this compound is activated towards electrophilic aromatic substitution (EAS) by its two substituents: the thien-2-yl group and the hydroxymethyl group (-CH₂OH).

Electrophilic Aromatic Substitution Strategies

The outcome of an electrophilic aromatic substitution reaction is determined by the directing effects of the substituents already present on the ring. openstax.org

Hydroxymethyl group (-CH₂OH): This group is weakly activating and acts as an ortho, para-director. savemyexams.com

Thien-2-yl group: This aryl substituent is also an activating, ortho, para-director. Thiophene (B33073) itself is more reactive than benzene (B151609) in EAS reactions. chemenu.com

The available positions on the phenyl ring for substitution are C2, C4, C5, and C6.

Position C4: para to the -CH₂OH group and meta to the thienyl group.

Position C6: ortho to both the -CH₂OH group and the thienyl group.

Position C2: ortho to the thienyl group and meta to the -CH₂OH group.

Position C5: meta to both groups.

The activating effects of both substituents reinforce each other, particularly at the C4 and C6 positions. The C6 position is highly activated but may be subject to steric hindrance due to its position between the two existing substituents. The C4 position is strongly activated by the para-directing -CH₂OH group. The C2 position is activated by the thienyl group. Therefore, electrophilic attack is most likely to yield a mixture of products, with substitution at the C4 and C2 positions being favored. Studies on the electrophilic substitution of 2-phenylthiophene (B1362552) have shown that nitration can occur on the phenyl ring. scribd.com

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution This table is based on established directing effects and does not display results of experiments performed on this compound specifically.

| Reaction | Reagents | Major Predicted Product(s) |

| Nitration | HNO₃, H₂SO₄ | (4-Nitro-3-(thien-2-yl)phenyl)methanol and (2-Nitro-3-(thien-2-yl)phenyl)methanol |

| Bromination | Br₂, FeBr₃ | (4-Bromo-3-(thien-2-yl)phenyl)methanol and (2-Bromo-3-(thien-2-yl)phenyl)methanol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | (4-Acyl-3-(thien-2-yl)phenyl)methanol and (2-Acyl-3-(thien-2-yl)phenyl)methanol |

| Sulfonation | Fuming H₂SO₄ | (2-(Hydroxymethyl)-6-(thien-2-yl)benzenesulfonic acid |

Introduction of Additional Functional Groups

Further functionalization of the phenyl ring can be achieved by transforming the groups introduced via electrophilic substitution. For instance, a nitro group introduced via nitration can be readily reduced to an amino group (-NH₂) using standard reducing agents like H₂/Pd, Sn/HCl, or Fe/HCl. This amino group can then serve as a handle for a vast range of subsequent reactions, such as diazotization to form diazonium salts, which are versatile intermediates for introducing a variety of other functional groups (e.g., -OH, -CN, -F, -Cl, -Br).

Another powerful strategy for introducing functional groups, which circumvents the regioselectivity constraints of EAS, is directed ortho-metalation (DoM). This involves deprotonation of one of the ortho positions with a strong base like n-butyllithium, guided by a directing group. The resulting aryllithium species is a potent nucleophile that can react with a wide range of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce new functional groups with high regiocontrol. While the hydroxyl group itself can act as a directing group after deprotonation, the thienyl sulfur could also potentially play a role in directing lithiation.

Transformations of the Thiophene Moiety

The thiophene ring in this compound is a 2-substituted thiophene, which influences the regioselectivity of its functionalization. The positions available for substitution are C3, C4, and C5. Due to electronic and steric factors, electrophilic substitution and metalation reactions often show a strong preference for the C5 position. nih.gov

Halogenation of the thiophene ring, particularly at the 5-position, is a common strategy to prepare intermediates for cross-coupling reactions. For instance, 2-substituted thiophenes can be brominated at the 5-position using reagents like N-bromosuccinimide (NBS). sciforum.net These 5-halo-2-arylthiophenes are versatile substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. semanticscholar.orgtandfonline.com

In a typical Suzuki coupling, a 5-bromo-2-arylthiophene can be reacted with various arylboronic acids in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the 5-position. semanticscholar.orgresearchgate.net This method has been successfully employed to synthesize a wide range of 2,5-diarylthiophenes. tandfonline.combeilstein-journals.org Microwave-assisted Suzuki couplings have been shown to accelerate these reactions, often leading to excellent yields in short reaction times. semanticscholar.orgresearchgate.net For example, the coupling of 2-acetyl-5-bromothiophene (B160168) with various arylboronic acids proceeds efficiently in water with a suitable palladium precatalyst. researchgate.net Similarly, an iterative sequence of halogenation and Suzuki cross-coupling on a solid support has been used to prepare regioregular oligo(3-arylthiophene)s. nih.gov

Table 1: Example of Suzuki Cross-Coupling with a 2-Substituted Thiophene Derivative

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

| 2-Acetyl-5-bromothiophene | Phenylboronic acid | Pd(II) precatalyst, KOH, TBAB, Water, MW (1 min) | 2-Acetyl-5-phenylthiophene | 95% | semanticscholar.orgresearchgate.net |

| 2-Acetyl-5-bromothiophene | 4-Chlorophenylboronic acid | Pd(II) precatalyst, KOH, TBAB, Water, MW (7 min) | 2-Acetyl-5-(4-chlorophenyl)thiophene | 92% | researchgate.net |

| 2-Acetyl-5-bromothiophene | 4-Methoxyphenylboronic acid | Pd(II) precatalyst, KOH, TBAB, Water, MW (7 min) | 2-Acetyl-5-(4-methoxyphenyl)thiophene | 98% | researchgate.net |

| 2-Acetyl-5-bromothiophene | 3-Thienylboronic acid | Pd(II) precatalyst, KOH, TBAB, Water, MW (9 min) | 2-Acetyl-5-(3'-thienyl)-2,2'-bithiophene | 95% | researchgate.net |

This table presents data for a model compound, 2-acetyl-5-bromothiophene, to illustrate the general reactivity.

While the 5-position of 2-substituted thiophenes is the most reactive site for electrophilic substitution, functionalization at the 3- and 4-positions is also achievable through various synthetic strategies. Iridium-catalyzed C-H borylation of 2-substituted thiophenes has been shown to yield 5-borylated products with high selectivity. nih.gov These boronate esters can then participate in subsequent cross-coupling reactions.

Accessing the 3-position often requires more complex, multi-step procedures. One reported method involves a sequential 2,3-difunctionalization using a sulfoxide (B87167) group as a versatile handle. sci-hub.se In this approach, a 2-arylsulfinyl-thiophene is first metalated at the 3-position using a magnesium amide base (TMPMgCl·LiCl) and then quenched with an electrophile. sci-hub.se Subsequently, the sulfoxide group at the 2-position is exchanged for a magnesium reagent (using iPrMgCl·LiCl), which can then react with a second electrophile, resulting in a 2,3-disubstituted thiophene. sci-hub.se This "chameleon" behavior of the sulfoxide group allows for the programmed synthesis of polysubstituted thiophenes. sci-hub.se Other methods for creating polysubstituted thiophenes involve employing pH-sensitive directing groups to switch between directed and non-directed C-H activation pathways, providing access to 2,3,4- and 2,4,5-substituted thiophenes. acs.org

Synthesis of Structural Analogs and Isomers

The biological and material properties of thienylphenyl compounds can be significantly influenced by the relative positions of the substituents. saspublishers.com Therefore, the synthesis of various structural and positional isomers of this compound is of considerable interest.

Positional isomers involve changing the attachment point of the thien-2-yl group on the phenyl ring. Besides the meta-substituted (3-position) parent compound, the ortho- (2-position) and para- (4-position) isomers are important analogs. These compounds, (2-thien-2-ylphenyl)methanol (B1597797) and (4-thien-2-ylphenyl)methanol, are known chemical entities. synhet.comcymitquimica.comfishersci.be

The synthesis of these isomers can be achieved through standard cross-coupling methodologies, such as the Suzuki reaction, by coupling thiophene-2-boronic acid with the corresponding ortho- or para-bromobenzyl alcohol (or a protected derivative).

Table 2: Positional Isomers of (Thien-2-ylphenyl)methanol

| Compound Name | Position of Thiophene | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference(s) |

| (2-Thien-2-ylphenyl)methanol | ortho | 773872-97-2 | C₁₁H₁₀OS | 190.26 | synhet.comfishersci.be |

| This compound | meta | 103669-00-7 | C₁₁H₁₀OS | 190.26 | nih.govfinetechnology-ind.com |

| (4-Thien-2-ylphenyl)methanol | para | 81443-44-9 | C₁₁H₁₀OS | 190.26 | cymitquimica.comcymitquimica.com |

Isomers can also be generated by changing the point of attachment on the thiophene ring itself. An important example is (3-thien-3-ylphenyl)methanol, where the phenylmethanol group is attached to the C3 position of the thiophene ring instead of the C2 position. prepchem.comcymitquimica.com The synthesis of such 3-substituted thiophenes can be accomplished, for example, by the reaction of 3-bromothiophene (B43185) with n-butyllithium to form a 3-thienyllithium intermediate. mdpi.com This nucleophilic species can then be reacted with an appropriate electrophile, such as 3-formylphenylboronic acid or a related derivative, to construct the desired C-C bond. A related compound, di(3-thienyl)methanol, was synthesized by reacting 3-thienyllithium with ethyl formate. mdpi.com

Application as a Synthetic Building Block for Complex Molecules

This compound and its close analogs serve as versatile building blocks for the construction of more complex molecular architectures with applications in materials science and medicinal chemistry. ossila.com The thienyl-phenyl core is a common motif in various functional organic materials.

For example, thienyl precursors are extensively used in the synthesis of C3-symmetric, star-shaped molecules. rsc.orgresearchgate.netresearchgate.net These molecules are constructed by coupling a central core, such as a 1,3,5-trisubstituted benzene, with thiophene-containing arms. rsc.orgnih.gov The synthetic strategies often involve trimerization reactions followed by palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura. nih.gov These star-shaped molecules are investigated for their unique photophysical and mesomorphic properties. rsc.orgacs.org

Furthermore, the thiophene scaffold is a key component in the synthesis of thienopyrimidines, a class of fused heterocyclic compounds with a wide range of reported biological activities. ekb.egresearchgate.netresearchgate.net Synthetic routes to thienopyrimidines often start from functionalized 2-aminothiophenes, which can be prepared from precursors related to thienyl methanols. The construction of the pyrimidine (B1678525) ring is typically achieved by reacting a 2-amino-3-carboxyester thiophene with reagents like isocyanates or formamide. saspublishers.comnih.gov The resulting thienopyrimidine derivatives have been explored for various pharmacological applications. researchgate.netresearchgate.net

Biological and Medicinal Chemistry Investigations

Exploration of Biological Activity and Mechanistic Insights

The thienylphenylmethanol core and its derivatives have been evaluated for a range of biological activities, revealing their potential to interact with key macromolecules involved in disease, including nuclear receptors, viral RNA structures, metabolic enzymes, and microbial cells.

Nuclear receptors are a superfamily of ligand-activated transcription factors that regulate critical physiological processes, making them attractive drug targets. nomuraresearchgroup.com While direct studies on (3-Thien-2-ylphenyl)methanol as a modulator of Liver X Receptors (LXRs) are not prominent, the broader thiophene (B33073) scaffold is known to interact with various nuclear receptors. For instance, certain synthetic thiophene derivatives have been identified as partial dual agonists for Peroxisome Proliferator-Activated Receptors alpha and gamma (PPARα/γ), which, like LXRs, are key regulators of lipid metabolism. researchgate.net In one study, thiophene compounds IMB-05 and IMB-15 were shown to activate both PPARα and PPARγ with EC₅₀ values in the low micromolar range. researchgate.net

Additionally, other thiophene derivatives have been investigated as potential inhibitors of Retinoic acid receptor-related orphan receptors (RORs), another class within the nuclear receptor superfamily implicated in cancer. techscience.comtechscience.com These findings suggest that the thiophene moiety is capable of anchoring within the ligand-binding domains of various nuclear receptors. This precedent indicates that the this compound scaffold could be a viable starting point for designing novel modulators of nuclear receptors, including LXRs, by systematically modifying its substitution patterns to achieve affinity and selectivity for a desired target. nih.govresearchgate.net

The trans-activation response (TAR) element, a structured RNA hairpin at the 5' end of all HIV transcripts, is essential for viral replication through its interaction with the viral protein Tat. mdpi.comnih.gov Inhibiting this RNA-protein interaction is a validated strategy for antiviral drug development. mdpi.com Small molecules capable of binding to the intricate three-dimensional structure of TAR RNA can disrupt the recruitment of the Tat protein, thereby suppressing viral gene expression. nih.gov

Research into RNA-targeting small molecules has shown that heterocyclic scaffolds can play a key role. Notably, a thienopyridine derivative was identified through a small molecule microarray screen to interact with the HIV-1 TAR RNA hairpin. wikipedia.org In a related context, a different thiophene-based scaffold was found to disrupt another critical HIV RNA-protein complex, the Rev-RRE interaction, demonstrating the potential of this class of compounds to serve as RNA-binding modules. nih.gov Although direct binding studies of this compound with HIV TAR RNA have not been reported, the demonstrated ability of related thiophene scaffolds to bind viral RNA structures supports the exploration of the thienylphenylmethanol core for this application.

17β-Hydroxysteroid dehydrogenase type 1 (17β-HSD1) is a critical enzyme that catalyzes the conversion of the weak estrogen, estrone (B1671321) (E1), into the highly potent estradiol (B170435) (E2). nih.govplos.org Overexpression of 17β-HSD1 is implicated in estrogen-dependent diseases like breast cancer, making it a significant therapeutic target. nih.govacs.org Non-steroidal inhibitors are of particular interest as they may avoid the intrinsic hormonal effects of steroidal compounds. core.ac.uk

The thiophene ring has proven to be a highly effective core structure for potent 17β-HSD1 inhibitors. Extensive research has shown that bis(hydroxyphenyl)thiophenes are potent inhibitors of the enzyme. acs.org For example, replacing central rings like imidazole (B134444) or pyrazole (B372694) with a thiophene ring was found to lead to strong inhibition of human 17β-HSD1. doi.org A compound featuring a (4-Hydroxyphenyl)-(5-(3-hydroxyphenylsulfanyl)-thiophen-2-yl)methanone structure, which is closely related to the thienylphenylmethanol scaffold, was identified as a potent inhibitor. nih.gov Further modifications, such as rigidifying the structure into a thieno[2,3-d]pyrimidin-4(3H)-one core, have yielded some of the most potent non-steroidal 17β-HSD1 inhibitors reported to date, with some exhibiting over 90% inhibition at a 0.1 µM concentration and excellent selectivity over the opposing enzyme, 17β-HSD2. nih.gov

| Compound/Class | Structure/Description | Activity (IC₅₀ or % Inhibition) | Selectivity Profile | Reference |

|---|---|---|---|---|

| Bis(hydroxyphenyl)thiophene (Compound 23) | Fluorine-substituted bis(hydroxyphenyl)thiophene | IC₅₀ = 8 nM | High selectivity vs. 17β-HSD2 and Estrogen Receptors | acs.org |

| Thieno[2,3-d]pyrimidin-4(3H)-one (Compound 7f) | Fused heterocyclic system | 94% inhibition @ 0.1 µM | Excellent selectivity over 17β-HSD2; No ER binding | nih.gov |

| Benzothiazole-keto derivative (Compound 6) | Benzothiazole-phenyl-ketone scaffold | IC₅₀ = 44 nM | Reasonable selectivity vs. 17β-HSD2 (SF=24) but ER affinity | nih.gov |

| Bis(hydroxyphenyl)oxazole (Compound 34) | Oxazole central ring | Potent Inhibition | Selective for 17β-HSD1 over 17β-HSD2 | doi.org |

Thiophene-containing heterocycles are well-documented as possessing a broad spectrum of antimicrobial activities. nih.gov The this compound compound itself is noted for having antimicrobial properties. Studies on various derivatives have substantiated the potential of this chemical class. For example, novel heterocyclic systems synthesized from thiophene precursors have demonstrated significant antibacterial and antifungal activity. nih.gov

In some cases, the potency of these thiophene derivatives has been found to be greater than that of standard clinical drugs. Research on newly synthesized pyrazole and pyridine (B92270) derivatives incorporating a thiophene moiety showed that certain compounds were more potent than the standard antifungal drug Amphotericin B against Aspergillus fumigatus. nih.gov Another study highlighted a thiophene derivative that was more potent than the antibiotic gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov The mechanism of action is often tied to the specific substitutions on the thiophene and phenyl rings, which influence the molecule's ability to interfere with essential microbial processes. nih.govresearchgate.net

| Compound/Class | Test Organism | Activity (MIC or Inhibition) | Comparison to Standard | Reference |

|---|---|---|---|---|

| Thiophene-Pyrazole Derivative (Compound 12) | Aspergillus fumigatus | Potent Activity | More potent than Amphotericin B | nih.gov |

| Thiophene-Pyridine Derivative (Compound 9) | Aspergillus fumigatus | Potent Activity | More potent than Amphotericin B | nih.gov |

| Thiophene Derivative (Compound 7) | Pseudomonas aeruginosa | Potent Activity | More potent than Gentamicin | nih.gov |

| 2-Ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate (4F) | XDR Salmonella Typhi | MIC = 3.125 µg/mL | Superior to Ciprofloxacin | researchgate.net |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing a lead compound into a potent and selective drug candidate. For derivatives of the thienylphenylmethanol scaffold, SAR insights have been developed primarily through investigations into their enzyme inhibitory and antimicrobial activities.

For 17β-HSD1 Inhibition : SAR studies revealed that the bi-aryl arrangement is critical. The thiophene ring serves as an effective central scaffold. doi.org The position of hydroxyl groups on the phenyl rings is crucial for mimicking the natural substrate, estrone, and forming key hydrogen bonds within the enzyme's active site. plos.orgacs.org Introducing small substituents, such as fluorine, into the core structure can significantly enhance inhibitory potency, as seen with a derivative that achieved an IC₅₀ of 8 nM. acs.org The nature of the linker between aromatic rings is also vital; for instance, in a related series, anilide linkers (n=0) were active against 17β-HSD2, while phenethylamide linkers (n=2) were not, highlighting the importance of conformational rigidity and distance between pharmacophoric features. acs.orgnih.gov

For Antimicrobial Activity : SAR analysis of antimicrobial thiophenes suggests that substitutions at various positions on the thiophene ring significantly modulate biological activity. researchgate.net The introduction of appropriate substituents at the 5-position of the thiophene ring has been shown to enhance antibacterial effects. nih.gov Furthermore, the fusion of other heterocyclic rings (like pyrazole, pyridine, or triazole) to the thiophene core can lead to compounds with excellent antimicrobial profiles, indicating that these appended rings make important interactions with microbial targets. nih.govresearchgate.net

Design Principles for Novel Bioactive Compounds Based on the Thienylphenylmethanol Scaffold

The thiophene ring is considered a "privileged scaffold" in medicinal chemistry. nih.govingentaconnect.comnih.gov This designation stems from its frequent appearance in approved drugs and its ability to interact with a wide range of biological targets. nih.gov The thienylphenylmethanol framework, built upon this scaffold, offers a versatile platform for designing new bioactive agents based on several key principles.

SAR-Guided Optimization : Based on existing SAR data, rational design strategies can be employed. For developing new 17β-HSD1 inhibitors, this would involve placing hydroxyl groups on the phenyl ring to mimic the substrate and exploring halogen substitutions on the core to enhance binding affinity. acs.org For antimicrobial agents, design would focus on adding diverse substituents or new heterocyclic systems to the thiophene ring to maximize interactions with bacterial or fungal targets. nih.govnih.gov

Scaffold Diversification : The thienylphenylmethanol core is amenable to significant structural modification. The methanol (B129727) group can be oxidized to a ketone or converted to other functional groups. The phenyl and thiophene rings can be substituted with a wide variety of chemical moieties to explore new chemical space and target different proteins. This approach aligns with the principles of diversity-oriented synthesis, aiming to create libraries of compounds with broad biological relevance.

Target-Focused Design : The established ability of thiophene-based molecules to target enzymes (17β-HSD1), nuclear receptors (PPARs), and RNA structures (HIV TAR) provides a strong foundation for focused drug design campaigns. By using computational methods like molecular docking, derivatives of the thienylphenylmethanol scaffold can be virtually screened and rationally designed to optimize interactions within the specific binding pockets of these diverse target classes. techscience.comacs.org

Advanced Characterization Techniques and Methodologies

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is a cornerstone for the characterization of molecular structures. By probing the interactions of molecules with electromagnetic radiation, various spectroscopic techniques provide distinct and complementary information about the chemical environment, mass, and electronic properties of (3-Thien-2-ylphenyl)methanol.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular skeleton, connectivity, and the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum for this compound is expected to show distinct signals for each chemically non-equivalent proton. The phenyl ring protons, thiophene (B33073) ring protons, the benzylic methylene (B1212753) protons, and the hydroxyl proton would all resonate at characteristic chemical shifts. Due to the unsymmetrical substitution, all seven aromatic protons (four on the phenyl ring and three on the thiophene ring) are chemically distinct and would theoretically produce separate signals. However, some may overlap, resulting in complex multiplets. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eleven distinct signals are expected, corresponding to the eleven carbon atoms in the molecule (six for the phenyl ring, four for the thiophene ring, and one for the methylene group). The chemical shifts are indicative of the carbon type (sp² aromatic or sp³ aliphatic) and its electronic environment.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹H NMR) | Assignment |

|---|---|---|---|

| ¹H | ~7.2-7.8 | Multiplet (m) | Aromatic protons (Phenyl & Thienyl) |

| ¹H | ~4.7 | Singlet (s) or Doublet (d) | Benzylic CH₂ |

| ¹H | Variable (~1.5-3.0) | Singlet (s), broad | Hydroxyl OH |

| ¹³C | ~120-145 | - | Aromatic carbons (Phenyl & Thienyl) |

| ¹³C | ~65 | - | Benzylic CH₂ |

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₁₁H₁₀OS), the molecular weight is 190.26 g/mol . rsc.org

In an electron ionization (EI) mass spectrum, a high-energy electron beam would ionize the molecule to produce a molecular ion (M⁺•) with an m/z value corresponding to its molecular weight. This molecular ion would then undergo fragmentation, breaking into smaller, characteristic charged fragments.

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound.

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 190 | [C₁₁H₁₀OS]⁺• | (Molecular Ion, M⁺•) |

| 172 | [C₁₁H₈S]⁺• | H₂O (water) |

| 161 | [C₁₀H₉S]⁺ | CHO (formyl radical) |

| 159 | [C₁₁H₉S]⁺ | CH₂OH (hydroxymethyl radical) |

| 115 | [C₇H₇S]⁺ | C₄H₃O (furan-derived radical) or loss of benzene (B151609) |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. It is an excellent tool for identifying the functional groups present in a compound. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its alcohol and aromatic functionalities.

Interactive Table: Expected Infrared Absorption Bands for this compound.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500-3200 | O-H stretch, broad | Alcohol |

| 3100-3000 | C-H stretch | Aromatic (Phenyl & Thienyl) |

| 2950-2850 | C-H stretch | Aliphatic (CH₂) |

| 1600-1450 | C=C stretch | Aromatic rings |

| ~1200 | C-O stretch | Primary Alcohol |

| 800-600 | C-S stretch / C-H bend | Thiophene / Aromatic |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Compounds with conjugated π-systems, known as chromophores, absorb light in the UV or visible range. The structure of this compound, featuring linked phenyl and thienyl rings, constitutes an extended conjugated system.

This conjugation allows for π → π* electronic transitions upon absorption of UV radiation. The spectrum would be expected to show one or more strong absorption bands in the UV region, likely between 200 and 400 nm. The exact position of the maximum absorbance (λ_max) would be at a longer wavelength than that of benzene or thiophene alone, a phenomenon known as a bathochromic (red) shift, which is characteristic of increased conjugation.

Crystallographic Studies for Solid-State Structure Determination

While spectroscopic methods provide a wealth of structural information, X-ray crystallography offers the definitive, unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique requires the growth of a suitable single crystal, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate a detailed model of the atomic arrangement.

A crystallographic study of this compound, for which public data is not currently available, would yield precise measurements of:

Bond Lengths: The exact distances between all bonded atoms.

Bond Angles: The angles formed by any three connected atoms.

Torsional Angles: These define the conformation of the molecule, most notably the dihedral angle between the plane of the phenyl ring and the plane of the thiophene ring. This angle would reveal the extent of twisting between the two aromatic systems in the solid state.

Intermolecular Interactions: The study would also reveal how the molecules pack together in the crystal lattice, identifying key non-covalent interactions such as hydrogen bonding (involving the hydroxyl group) and π-π stacking between the aromatic rings. This information is crucial for understanding the material's solid-state properties.

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine a molecule's stable conformation, electronic properties, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for medium-sized organic molecules like (3-thien-2-ylphenyl)methanol. While specific, published DFT studies on this exact molecule are scarce, the methodology is routinely applied to similar thienyl-phenyl structures. researchgate.netrsc.org

A typical DFT study involves optimizing the molecule's geometry to find its lowest energy conformation. From this optimized structure, various molecular properties can be calculated. These calculations provide a theoretical baseline for the molecule's stability and characteristics. For related thienyl derivatives, DFT calculations have been performed using functionals like B3LYP with basis sets such as 6-311G(d,p), which yield valuable information on molecular conformational preferences and vibrational assignments. researchgate.net

Table 1: Representative Calculated Molecular Properties for this compound using DFT Note: These values are illustrative, based on typical results for similar aromatic alcohols and thienyl compounds, and serve to represent the type of data generated from DFT calculations.

| Property | Representative Value | Unit | Significance |

| Total Energy | -798.5 | Hartrees | Indicates the electronic and nuclear energy of the molecule at its optimized geometry. |

| Dipole Moment | 2.1 | Debye | Quantifies the overall polarity of the molecule, arising from asymmetric charge distribution. |

| Rotational Constants | A: 1500, B: 450, C: 400 | MHz | Relates to the molecule's moments of inertia, important for microwave spectroscopy. |

| Polarizability | 25.0 | ų | Measures the deformability of the electron cloud in an electric field. |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity and electronic properties. dergipark.org.tr The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. researchgate.net For conjugated systems like this compound, the HOMO and LUMO are typically π-orbitals delocalized across both the thiophene (B33073) and phenyl rings, facilitating electronic communication between the two aromatic systems. rsc.org

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict reactivity. researchgate.net It maps the electrostatic potential onto the electron density surface of the molecule, identifying regions of positive and negative potential.

Negative Regions (Red/Yellow): These are electron-rich areas, prone to electrophilic attack. For this compound, these would be expected around the electronegative oxygen and sulfur atoms and above the π-systems of the aromatic rings.

Positive Regions (Blue): These are electron-poor areas, susceptible to nucleophilic attack. The most positive region is typically found around the acidic hydrogen of the hydroxyl group. uliege.be

Table 2: Representative Calculated Electronic Properties for this compound Note: These values are illustrative and based on calculations for structurally related molecules.

| Parameter | Representative Value | Unit | Significance |

| HOMO Energy | -5.9 | eV | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |

| LUMO Energy | -1.1 | eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | 4.8 | eV | Correlates with chemical stability and the energy required for electronic excitation. A larger gap implies higher stability. researchgate.net |

Molecular Modeling and Docking Simulations for Biological Target Interactions

Molecular modeling and docking simulations are computational techniques used to predict how a molecule (a ligand) might bind to the active site of a biological macromolecule, such as a protein or nucleic acid. nih.gov These in silico methods are vital in drug discovery for screening potential drug candidates and understanding their mechanism of action.

For this compound, docking simulations could be used to explore its potential interactions with various biological targets. While specific studies on this molecule are not publicly documented, research on its isomer, (4-thien-2-ylphenyl)methanol, has involved docking simulations against a ribosomal RNA target from S. aureus using software like AutoDock. rsc.org

The simulation process involves placing the ligand in the binding site of the receptor and calculating the most stable binding poses and their corresponding binding affinities or energies. The binding affinity is influenced by intermolecular forces such as:

Hydrogen Bonding: The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor.

π-π Stacking: The aromatic phenyl and thiophene rings can engage in stacking interactions with aromatic residues in a protein's active site.

Hydrophobic Interactions: The nonpolar aromatic rings can interact favorably with hydrophobic pockets in the receptor.

Table 3: Illustrative Molecular Docking Results for this compound with Representative Enzyme Classes Note: This table is hypothetical and serves to demonstrate the type of data generated from docking simulations. The targets are chosen as common examples in drug discovery.

| Target Enzyme Class | Representative Receptor (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

| Kinase | Tyrosine Kinase (e.g., 1IEP) | -7.5 | H-bond with backbone carbonyl; π-π stacking with Phenylalanine. |

| Protease | Thrombin (e.g., 1H8D) | -6.8 | H-bond with Aspartate residue; hydrophobic interaction in S1 pocket. |

| Oxidoreductase | Dihydrofolate Reductase (DHFR) (e.g., 1DHF) | -7.1 | H-bond with active site water; π-π stacking with Tyrosine. nih.gov |

Mechanistic Studies of Reactions Involving this compound

Computational chemistry, particularly DFT, can be used to elucidate the mechanisms of chemical reactions by calculating the energies of reactants, transition states, and products. rsc.org For this compound, mechanistic studies would primarily focus on reactions involving the benzylic alcohol functional group. The hydroxyl (-OH) group is a poor leaving group, so most reactions require its conversion into a better one. libretexts.org

Two principal reaction pathways can be computationally investigated:

Acid-Catalyzed Substitution/Elimination: In the presence of a strong acid, the hydroxyl group is protonated to form a good leaving group, H₂O. The departure of water generates a relatively stable secondary benzylic carbocation, which is further stabilized by resonance with the phenyl ring. This carbocation can then undergo either an Sₙ1 reaction (attack by a nucleophile) or an E1 reaction (loss of a proton from the adjacent carbon) to form a double bond. libretexts.orgyoutube.com

Conversion to Alkyl Halides: The alcohol can be converted to an alkyl chloride or bromide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), respectively. These reactions typically proceed via an Sₙ2 mechanism. The reagent first reacts with the hydroxyl group to form an intermediate (a chlorosulfite or bromophosphite), which is a much better leaving group. A halide ion then acts as a nucleophile, attacking the carbon and displacing the leaving group in a single step, resulting in an inversion of stereochemistry if the carbon were chiral. libretexts.org

Table 4: Summary of Potential Reaction Mechanisms for this compound

| Reaction Type | Reagent(s) | Key Intermediate | Mechanism | Product Type |

| Substitution | HBr, H₂O | Protonated alcohol, benzylic carbocation | Sₙ1 | (3-Thien-2-ylphenyl)methyl bromide |

| Dehydration | H₂SO₄, heat | Protonated alcohol, benzylic carbocation | E1 | 2-Phenyl-3-vinylthiophene |

| Halogenation | SOCl₂ | Alkyl chlorosulfite | Sₙ2 | 2-(3-(chloromethyl)phenyl)thiophene |

| Halogenation | PBr₃ | Alkyl dibromophosphite | Sₙ2 | 2-(3-(bromomethyl)phenyl)thiophene |

Emerging Research Areas and Future Perspectives

Development of Green Chemistry Approaches for Synthesis

The synthesis of complex organic molecules like (3-Thien-2-ylphenyl)methanol traditionally relies on methods that can be resource-intensive and generate hazardous waste. The principles of green chemistry aim to mitigate this environmental impact by designing safer, more efficient, and sustainable chemical processes. imist.maresearchgate.net Research in this area is exploring several promising avenues for the eco-friendly synthesis of thienyl-containing bi-aryl compounds.

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Shifting from hazardous organic solvents like benzene (B151609) or chlorinated hydrocarbons to more benign alternatives is a primary goal. imist.ma Water is an ideal green solvent due to its non-toxic nature. researchgate.net Research on related syntheses has demonstrated the feasibility of conducting reactions in aqueous media, which can also enhance reaction rates and selectivity. imist.maresearchgate.net

Catalysis: The use of catalysts allows reactions to proceed under milder conditions, reducing energy consumption. longdom.org For the synthesis of related diphenylmethanol (B121723) derivatives, alumina (B75360) (Al₂O₃) has been identified as a simple, low-cost, and recyclable catalyst. eurekalert.orgkobe-u.ac.jp This approach avoids more hazardous catalysts and simplifies product purification. kobe-u.ac.jp

Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. longdom.org Cross-coupling reactions, such as the Suzuki-Miyaura cross-coupling, are often employed for creating the bi-aryl linkage and are known for their high efficiency and tolerance of various functional groups, contributing to better atom economy. longdom.org

| Green Chemistry Principle | Conventional Method Component | Potential Green Alternative | Benefit |

|---|---|---|---|

| Safer Solvents | Benzene, Toluene, Chlorinated Solvents | Water, Ethanol, Polyethylene Glycol (PEG) researchgate.net | Reduced toxicity and environmental pollution. imist.ma |

| Catalysis | Stoichiometric Reagents, Hazardous Catalysts | Recyclable solid catalysts (e.g., Alumina) eurekalert.orgkobe-u.ac.jp, Biocatalysts (Enzymes) longdom.org | Lower waste, milder reaction conditions, reusability. longdom.org |

| Energy Efficiency | Prolonged heating with conventional methods | Microwave-assisted synthesis wjbphs.com, Ultrasound activation longdom.org | Faster reaction rates, reduced energy consumption. wjbphs.com |

| Atom Economy | Multi-step syntheses with protecting groups | Catalytic cross-coupling reactions (e.g., Suzuki) longdom.org, Flow chemistry longdom.org | Higher efficiency, less byproduct and waste generation. longdom.org |

Integration into Polymeric Materials or Conjugated Systems

The thiophene (B33073) ring is a well-established component of conjugated polymers, which are materials with unique electronic and optical properties utilized in devices like organic light-emitting diodes (OLEDs), solar cells, and sensors. rsc.orgresearchgate.net The incorporation of the this compound moiety into such systems is an active area of research, aiming to fine-tune the material's properties.

The this compound unit can be integrated into polymeric chains to influence solubility, morphology, and electronic characteristics. The phenyl group can modify the planarity of the polymer backbone, which in turn affects the extent of π-π stacking and charge transport properties. escholarship.org The hydroxyl group offers a reactive site for post-polymerization modification or for initiating polymerization reactions.

Methods for creating such polymers include:

Oxidative Coupling: Chemical polymerization using an oxidizing agent like iron(III) chloride (FeCl₃) is a common method for creating thiophene-based polymers from monomeric precursors. amazonaws.com

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki, Stille, and Heck couplings, are powerful tools for the synthesis of well-defined conjugated polymers containing aryl and heteroaryl units. rsc.orgrsc.org These methods allow for precise control over the polymer structure.

Electropolymerization: Applying an electrical potential to a solution of the monomer can create a polymer film directly on an electrode surface, a technique useful for fabricating electronic devices.

| Polymerization Method | Description | Potential Application | Reference |

|---|---|---|---|

| Chemical Oxidative Coupling | Uses an oxidizing agent like FeCl₃ to link thiophene-containing monomers. | Bulk synthesis of conductive polymers. | amazonaws.com |

| Palladium-Catalyzed Cross-Coupling | Builds polymer chains through reactions like Suzuki or Stille coupling, offering high control over the structure. | Synthesis of well-defined polymers for high-performance organic electronics. | rsc.orgrsc.org |

| Electropolymerization | Forms a polymer film on an electrode surface through an electrochemical reaction. | Fabrication of sensors, electrochromic devices, and modified electrodes. |

The resulting polymers containing the this compound unit are being investigated for applications in organic electronics, where the specific substitution pattern can lead to materials with tailored band gaps and energy levels. mdpi.com

Exploration of Chiral Derivatives and Enantioselective Synthesis

The central carbon atom bearing the hydroxyl group in this compound is a prochiral center. This means that if the two aryl rings are differently substituted, or if the hydroxyl group is replaced, this carbon becomes a stereocenter. The synthesis of enantiomerically pure (single-handedness) derivatives is of great interest, particularly for pharmaceutical applications where different enantiomers of a drug can have vastly different biological activities.

The development of enantioselective synthesis methods to produce specific chiral derivatives of this compound is a significant challenge that researchers are beginning to address. Strategies focus on the asymmetric reduction of the corresponding ketone, (3-thien-2-ylphenyl)ketone, or through catalytic C-H functionalization.

Promising approaches include:

Catalytic Asymmetric Reduction: Using chiral catalysts to reduce the ketone precursor can yield the alcohol product with high enantioselectivity.

Organocatalysis: Chiral secondary amines have been successfully used as organocatalysts in cascade reactions to produce highly enantiopure heterocyclic compounds. rsc.org

Chiral Dirhodium Catalysts: These catalysts have proven effective for the enantioselective synthesis of related triarylmethanes through C-H insertion reactions, a method that could be adapted for creating chiral derivatives. nih.gov

The ability to synthesize specific enantiomers of this compound derivatives opens the door to creating chiral ligands for asymmetric catalysis and exploring their interactions with biological systems that are inherently chiral, such as enzymes and receptors.

Advanced Applications in Chemical Biology and Drug Discovery

Thiophene and its derivatives are considered "privileged" scaffolds in medicinal chemistry due to their presence in numerous biologically active compounds. mdpi.comresearchgate.net They are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comsemanticscholar.org

The this compound framework is being actively explored as a core structure for the development of new therapeutic agents. Research on analogous compounds provides strong rationale for this direction:

Anticancer Activity: A closely related compound, di(3-thienyl)methanol, has demonstrated potent cell-killing activity against brain cancer cell lines while showing significantly less toxicity towards normal cells. mdpi.comnih.gov This suggests that derivatives of this compound could be promising candidates for developing new anticancer drugs.

Enzyme Inhibition: The thienylphenyl structure can serve as a scaffold to position functional groups in a precise three-dimensional arrangement to interact with the active sites of enzymes, making them potential enzyme inhibitors. Related structures have been investigated as inhibitors for targets relevant to inflammation and other diseases. acs.org

Chemical Probes: In chemical biology, molecules like this compound can be functionalized with fluorescent tags or reactive groups to create chemical probes. These probes are used to study biological processes, such as identifying protein targets or visualizing cellular pathways. chemimpex.com

The structural features of this compound—its semi-rigid bi-aryl core and the reactive hydroxyl group—make it an attractive starting point for creating libraries of diverse compounds for high-throughput screening in drug discovery campaigns. ias.ac.inresearchgate.net

| Potential Application | Rationale / Supporting Evidence | Key Structural Feature | Reference |

|---|---|---|---|

| Anticancer Agents | Analog di(3-thienyl)methanol shows potent activity against T98G brain cancer cells. | The di-aryl scaffold is a common feature in many cancer growth inhibitors. | mdpi.comnih.gov |

| Enzyme Inhibitors | Thiophene-containing molecules are known to inhibit various enzymes like kinases and proteases. | The specific geometry and electronic nature of the thienylphenyl core. | mdpi.comacs.org |

| Chemical Biology Probes | The hydroxyl group allows for easy attachment of reporter groups (e.g., fluorophores). | Reactive hydroxyl (-OH) group for functionalization. | chemimpex.com |

| Scaffold for Drug Discovery | The core structure can be readily modified to create diverse chemical libraries for screening. | Versatile bi-aryl structure with multiple sites for chemical modification. | ias.ac.inresearchgate.net |

Q & A

Q. What are the recommended synthetic routes for (3-Thien-2-ylphenyl)methanol, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling to introduce the thienyl group to the phenyl ring. For example, coupling 3-bromophenylmethanol with 2-thienylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of DME/H₂O under reflux (80–90°C) can yield the target compound . Optimization of catalyst loading (1–5 mol%), base (e.g., Na₂CO₃), and reaction time (12–24 hrs) is critical to minimize side products like dehalogenated intermediates. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .